molecular formula C15H20N6O4S B11259571 Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B11259571
M. Wt: 380.4 g/mol
InChI Key: ANOHZQYKAPQFOM-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazolopyrimidine intermediate.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may enhance binding affinity through additional interactions, while the piperazine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N6O4S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H20N6O4S/c1-3-25-15(24)20-6-4-19(5-7-20)12(23)9-26-14-18-17-13-16-11(22)8-10(2)21(13)14/h8H,3-7,9H2,1-2H3,(H,16,17,22)

InChI Key

ANOHZQYKAPQFOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C

Origin of Product

United States

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